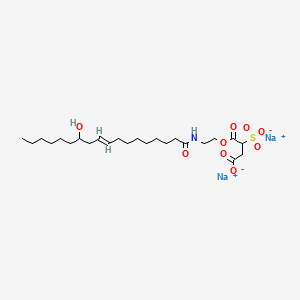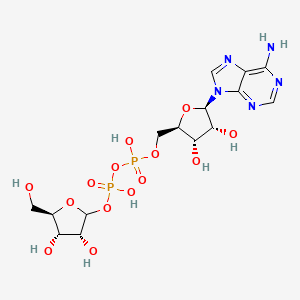
D-ribofuranosyl-ADP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-ribofuranosyl-ADP is an ADP-aldose having ribose as the aldose fragment. It is a conjugate acid of a this compound(2-).
Scientific Research Applications
1. Role in DNA Repair and Cellular Response
D-ribofuranosyl-ADP is implicated in cellular responses to genotoxic stress, particularly in DNA repair. Bürkle et al. (1993) observed increased poly(ADP-ribosyl)ation in cells treated with cisplatin, a chemotherapeutic drug, suggesting a role in DNA damage response (Bürkle et al., 1993). Tao et al. (2009) identified specific ADP-ribosylation sites in the PARP-1 automodification domain, providing insight into the enzyme's role in DNA repair (Tao et al., 2009).
2. Synthetic Methodology for Study
The synthesis of the poly(ADP-ribose) branched core structure, which includes α-d-ribofuranosyl-ADP, has been developed for better understanding its biological functions. Hagino et al. (2022) created a synthesis method for this structure, aiding the study of its role in chromatin remodeling (Hagino et al., 2022).
3. Post-Translational Modification of Proteins
This compound plays a role in post-translational modification of proteins, especially in ADP-ribosylation. Speciale et al. (2012) discussed the synthesis of α-N-ribosyl amino acids, which are significant in understanding ADP-ribosylation events in proteins (Speciale et al., 2012).
4. Cellular Processes and DNA Damage Response
Its involvement extends to a variety of cellular processes, including gene expression and DNA damage detection. Kraus (2015) highlighted the diversity of biological processes that require ADP-ribosylation, underlining its role in cellular responses to genotoxic stresses (Kraus, 2015).
5. Involvement in Calcium Signaling
This compound derivatives like cyclic ADP-ribose (cADPR) have roles in calcium signaling. Lee (2001) described the physiological functions of cADPR as a calcium messenger, indicating its importance in a range of cellular functions (Lee, 2001).
properties
Molecular Formula |
C15H23N5O14P2 |
|---|---|
Molecular Weight |
559.32 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-10(24)9(23)6(31-14)2-30-35(26,27)34-36(28,29)33-15-11(25)8(22)5(1-21)32-15/h3-6,8-11,14-15,21-25H,1-2H2,(H,26,27)(H,28,29)(H2,16,17,18)/t5-,6-,8-,9-,10-,11-,14-,15?/m1/s1 |
InChI Key |
SDMADEZQMYCSNO-TYASJMOZSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC4[C@@H]([C@@H]([C@H](O4)CO)O)O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(O4)CO)O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(O4)CO)O)O)O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-But-2-enedioic acid;3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1240217.png)
![4-[(Z,1S)-1-(2-carboxyethylsulfanyl)-11-phenylundec-2-enyl]-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1240219.png)
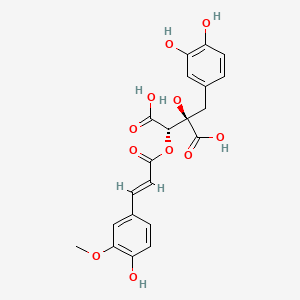
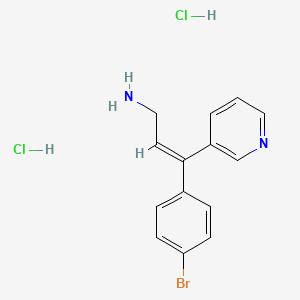


![N-[(Z)-6-bicyclo[3.2.0]hept-3-enylideneamino]-2,4-dinitroaniline](/img/structure/B1240227.png)
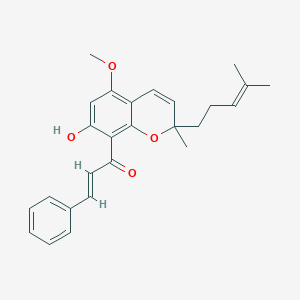

![[(Z)-[(1Z)-1-(carbamothioylhydrazinylidene)-3-(1,3-dioxoisoindol-2-yl)butan-2-ylidene]amino]thiourea](/img/structure/B1240233.png)
![(1R,4S,4'Z,5'S,6R,8R,10E,13R,14E,16E,20R,21R,24S)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1240237.png)
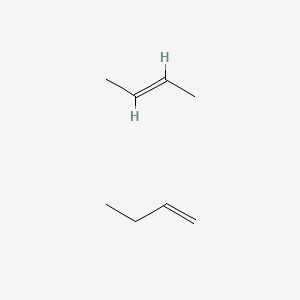
![[(3S,3'R,4'R)-5'-[(2S,3R,4S,5R)-6-[[(2E,4E,6E)-deca-2,4,6-trienoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3',4,6-trihydroxy-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E,12E)-7-hydroxyhexadeca-2,4,8,10,12-pentaenoate](/img/structure/B1240239.png)
